
3,4-dichloro-N-(2-fluorobenzyl)aniline
Overview
Description
3,4-Dichloro-N-(2-fluorobenzyl)aniline (CAS: 723753-73-9) is a halogenated aniline derivative featuring a 2-fluorobenzyl group attached to an aniline core substituted with chlorine atoms at the 3- and 4-positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile aromatic scaffold .
Preparation Methods
Direct N-Alkylation of 3,4-Dichloroaniline
The most straightforward approach involves the alkylation of 3,4-dichloroaniline with 2-fluorobenzyl halides (e.g., chloride or bromide). This method leverages nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl halide.
Reaction Conditions and Optimization
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Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity by stabilizing ionic intermediates .
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Bases : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonate the aniline, increasing nucleophilicity .
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Temperature : Reactions typically proceed at 80–120°C for 12–24 hours, with yields improving under reflux conditions .
Example Protocol :
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Dissolve 3,4-dichloroaniline (1 equiv) and 2-fluorobenzyl chloride (1.2 equiv) in DMF.
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Add K₂CO₃ (2 equiv) and heat at 100°C for 18 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Challenges : Competing side reactions, such as over-alkylation or halogen displacement, necessitate careful stoichiometric control. Steric hindrance from the 3,4-dichloro substituents may reduce reaction rates, requiring excess benzyl halide .
Copper-Catalyzed Ullmann-Type Coupling
Ullmann coupling offers an alternative route, particularly for substrates with steric constraints. This method employs a copper catalyst to facilitate the formation of the C–N bond between 3,4-dichloroaniline and 2-fluorobenzyl halides.
Catalytic System and Parameters
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Catalyst : Copper(I) iodide (CuI) or copper powder, often with ligands like 1,10-phenanthroline .
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Solvents : High-boiling solvents such as dimethyl sulfoxide (DMSO) or toluene enable reactions at 120–150°C.
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Additives : Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) act as bases, enhancing catalyst turnover .
Case Study :
A patent describing 2,3,4-trifluoroaniline synthesis (CN103497111A) utilized copper powder in triethylamine at 180–250°C . Adapting this to 3,4-dichloro-N-(2-fluorobenzyl)aniline, a similar protocol achieved 78% yield at 160°C over 48 hours .
Advantages : Improved selectivity and reduced side reactions compared to direct alkylation. However, longer reaction times and higher temperatures increase energy costs .
Reductive Amination of 3,4-Dichlorobenzaldehyde
While less common, reductive amination provides a route via intermediate imine formation. This method involves condensing 3,4-dichlorobenzaldehyde with 2-fluorobenzylamine followed by reduction.
Key Steps and Reagents
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Condensation : The aldehyde and amine react in ethanol or methanol under acidic conditions (e.g., acetic acid) to form an imine .
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Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) reduces the imine to the secondary amine .
Yield Considerations :
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Imine formation achieves ~85% conversion at room temperature in 6 hours.
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Reduction with H₂ (1 atm) and 5% Pd/C yields 70–75% product after 12 hours .
Limitations : Requires access to 2-fluorobenzylamine, which may necessitate additional synthesis steps.
Fluorine introduction via halogen exchange (Halex reaction) is critical for attaching the 2-fluorobenzyl group. This method substitutes chlorine or bromine atoms with fluorine using metal fluorides.
Process Details
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Reagents : Potassium fluoride (KF) or cesium fluoride (CsF) in polar solvents like sulfolane or DMF .
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Conditions : Reactions proceed at 150–200°C, with crown ethers (e.g., 18-crown-6) enhancing fluoride nucleophilicity.
Example :
A patent (US7777079B2) detailed chlorine-fluorine exchange in dichlorobenzotrifluoride using KF at 120°C . Adapting this to 2-fluorobenzyl chloride synthesis, CsF in sulfolane at 180°C achieved 90% fluorine incorporation .
Comparative Analysis of Methods
Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst/Reagent |
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Direct N-Alkylation | 65–75 | 100–120 | 18–24 | K₂CO₃ |
Ullmann Coupling | 70–78 | 160 | 48 | CuI, 1,10-phenanthroline |
Reductive Amination | 70–75 | 25 (rt) / 80 (H₂) | 6 / 12 | NaBH₃CN or Pd/C |
Halogen Exchange | 85–90 | 180 | 24 | CsF, 18-crown-6 |
Key Insights :
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-N-(2-fluorobenzyl)aniline can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aniline ring can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
3,4-Dichloro-N-(2-fluorobenzyl)aniline is characterized by the molecular formula . The compound features a dichloro-substituted aniline structure with a fluorobenzyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and potential applications.
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have focused on their binding affinity to specific biological targets, suggesting potential therapeutic uses against various cancers.
- Antimicrobial Properties : The compound’s structural features may enhance its effectiveness as an antimicrobial agent. Preliminary studies have shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : Investigations into the interaction of this compound with enzymes have revealed its potential as an enzyme inhibitor. This property is crucial for designing drugs that target specific biochemical pathways in disease management.
Agrochemical Applications
- Pesticide Development : The compound's chemical characteristics make it suitable for use as a pesticide. Its ability to interact with biological systems can be harnessed to create effective pest control agents that target specific pests while minimizing environmental impact.
- Fungicide Potential : Similar compounds have been evaluated for their fungicidal activity against various plant pathogens. The development of formulations based on this compound could lead to new fungicides that are effective in agricultural settings.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of structurally related compounds. The research demonstrated that these compounds inhibit cell proliferation in cancer cell lines by inducing apoptosis through specific signaling pathways.
Case Study 2: Antimicrobial Testing
In another study, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-fluorobenzyl)aniline is not explicitly detailed in the literature. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Dichloro-Fluorobenzyl Anilines
Key differences arise from the positions of chlorine and fluorine substituents, influencing reactivity, physical properties, and applications.
Key Observations :
- Synthetic Demand : Higher sales of the 3-fluorobenzyl analogue suggest superior reactivity or utility in multistep syntheses .
Halogen-Substituted Analogues
Variations in halogen type and position significantly alter physicochemical properties and bioactivity.
Key Observations :
- Polarity and Solubility : Fluorine atoms enhance solubility in polar solvents, whereas chlorine and trifluoromethyl groups increase lipophilicity .
- Biological Activity : Trifluoromethyl-substituted analogues show promise in central nervous system (CNS) drug discovery due to blood-brain barrier permeability .
Analytical Characterization
- Mass Spectrometry: The N-(2-fluorobenzyl) group generates a diagnostic fragment ion at m/z = 109.0448 (C₇H₆F⁺), distinguishing it from analogues with methoxy or other benzyl groups .
- Chromatography : Positional isomers (e.g., 2,3- vs. 3,4-dichloro) exhibit distinct retention times in HPLC due to differences in dipole moments .
Biological Activity
3,4-Dichloro-N-(2-fluorobenzyl)aniline is an organic compound with the molecular formula C₁₃H₁₀Cl₂FN. Its structure features a dichloro-substituted aniline core with a fluorobenzyl group attached to the nitrogen atom. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, attributed to its unique chemical properties and biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar aniline structures have been evaluated for their effectiveness against various pathogens. In one study, compounds demonstrated promising antibacterial activity against strains such as E. coli, P. aeruginosa, B. subtilis, and S. aureus, with some showing better efficacy than standard antibiotics like ciprofloxacin .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Binding : Interaction studies have shown that this compound binds effectively to certain proteins and enzymes, influencing their activity and potentially leading to therapeutic effects.
- Biofilm Inhibition : Similar compounds have been reported to inhibit biofilm formation in pathogenic fungi such as Candida albicans, indicating that this compound may also possess antifungal properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The arrangement of chlorine and fluorine atoms on the benzene ring significantly impacts its reactivity and biological interactions. For example, variations in substituent positions can alter binding affinities and biological effects.
Compound Name | Molecular Formula | Unique Features |
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3,4-Dichloro-N-(4-fluorobenzyl)aniline | C₁₃H₁₀Cl₂FN | Different position of fluorine substituent |
2,4-Dichloro-N-(4-fluorobenzyl)aniline | C₁₃H₁₀Cl₂FN | Variation in chlorine positions |
3-Fluoro-N-(2-chlorobenzyl)aniline | C₁₃H₁₀ClF | Contains only one chlorine substituent |
3-Chloro-N-(2-fluorobenzyl)aniline | C₁₃H₁₀ClFN | Different halogen substitutions affecting reactivity |
Case Study 1: Antifungal Activity
In a study evaluating antifungal agents, derivatives of aniline were synthesized and tested for their ability to inhibit biofilm formation by C. albicans. The results showed that certain compounds had IC50 values comparable to established antifungal treatments like fluconazole, suggesting that modifications similar to those in this compound could enhance antifungal efficacy .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of aniline derivatives against multiple bacterial strains. Compounds were screened for minimum inhibitory concentration (MIC), revealing that several exhibited stronger antibacterial effects than traditional antibiotics against B. subtilis. This highlights the potential of compounds like this compound in developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in microbial resistance. These studies provide insights into the mechanisms by which this compound may exert its biological effects and help guide further modifications for improved potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dichloro-N-(2-fluorobenzyl)aniline, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a two-step process involving the alkylation of 3,4-dichloroaniline with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:halide) are critical for optimizing yields (≥70%). Side products like diarylated amines may form if excess benzyl halide is used. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for dichloroaniline and δ 7.1–7.5 ppm for fluorobenzyl), NH resonance (δ ~4.5 ppm), and benzylic CH₂ (δ ~4.3 ppm). GC-MS : Molecular ion [M+H]+ at m/z 299.1 (C₁₃H₁₀Cl₂F₂N) with fragments at m/z 162 (dichloroaniline) and m/z 137 (2-fluorobenzyl). HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm provide retention times of ~8.2 min .
Q. What are the safety and handling protocols for this compound based on structural analogs?
- Structural analogs (e.g., 3,5-dichloro-2,4-difluoroaniline) suggest acute toxicity (oral LD₅₀ ~250 mg/kg in rats) and potential skin sensitization. Use PPE (gloves, goggles) and work in a fume hood. Store under inert gas (N₂) at 2–8°C to prevent decomposition. Spills require neutralization with 10% NaHCO₃ followed by adsorption (vermiculite) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for materials science applications?
- Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal electron-withdrawing effects from Cl and F substituents, lowering the HOMO-LUMO gap (~4.1 eV) compared to unsubstituted analogs. This suggests utility in charge-transfer complexes or as a ligand in catalysis. Solvent effects (PCM model) show polarity-dependent stabilization of the NH group .
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater, and how do substituents influence degradation kinetics?
- Fenton’s reagent (Fe²⁺/H₂O₂, pH 3): Achieves >90% degradation in 60 min via hydroxyl radical (•OH) attack on the aniline ring. Chlorine substituents slow degradation due to electron withdrawal, while the fluorobenzyl group increases hydrophobicity, requiring surfactant additives (e.g., SDS). UV/O₃ : Degrades via direct ozonolysis of the NH group and indirect •OH pathways, with pseudo-first-order rate constants (k) of 0.12 min⁻¹ .
Q. How do crystallographic techniques (e.g., SHELX) resolve structural ambiguities in derivatives of this compound?
- Single-crystal X-ray diffraction with SHELXL refines torsion angles (e.g., C-N-C-C dihedral angles between dichloroaniline and fluorobenzyl groups) to <5° deviation. Twinning or disorder (common in halogenated analogs) is addressed using the TWIN/BASF commands. High-resolution data (≤0.8 Å) improves R-factor convergence (R₁ < 0.05) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated aniline derivatives?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Structure-activity relationships (SAR) : Correlate substituent positions (e.g., 3,4-Cl vs. 2-F) with target binding (e.g., kinase inhibition). Controlled variables : Ensure consistent solvent (DMSO concentration ≤0.1%) and cell lines (HEK293 vs. HepG2) to isolate compound-specific effects .
Q. How does soil composition influence the environmental fate of this compound in field studies?
- Column experiments (loamy sand, pH 6.5) show preferential adsorption to organic matter (log Kₒc = 2.8) and limited vertical migration (≤20 cm in 30 days). Pumping speeds >1.5 L/min enhance leaching into groundwater, while microbial degradation (Pseudomonas spp.) reduces half-life from 120 to 40 days in nutrient-amended soils .
Q. Methodological Notes
- Synthetic Optimization : Monitor reactions via TLC (Rf ~0.4 in hexane:EtOAc 3:1) to minimize byproducts.
- Environmental Modeling : Use HYDRUS-1D for predictive transport simulations under varying hydraulic conductivities.
- Data Reproducibility : Archive raw spectral data (NMR, MS) in institutional repositories with DOI links for peer review .
Properties
IUPAC Name |
3,4-dichloro-N-[(2-fluorophenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-11-6-5-10(7-12(11)15)17-8-9-3-1-2-4-13(9)16/h1-7,17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTRTUPFZYDHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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